molecular formula C14H14N2O B3070107 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one CAS No. 1000984-05-3

1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one

Cat. No.: B3070107
CAS No.: 1000984-05-3
M. Wt: 226.27 g/mol
InChI Key: SHTBAJOQBOUDKP-UHFFFAOYSA-N
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Description

1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one ( 1000984-05-3) is an indolizinoindole derivative with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol . This complex polyheterocyclic scaffold is of significant interest in medicinal chemistry research, particularly for the development of novel cytotoxic agents . Scientific studies on related hexahydroindolizino[8,7-b]indole derivatives have demonstrated potent cytotoxic activities in vitro, with some analogs shown to arrest cancer cell growth at the G2/M and >G2/M phases of the cell cycle, making this chemotype a promising candidate for investigating new anti-cancer pathways . Some derivatives have also shown activity against cancer cell lines resistant to doxorubicin, suggesting potential for overcoming multidrug resistance . The compound is offered with a purity of 95% and is available for research-scale procurement. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3,6,11,11b-hexahydroindolizino[8,7-b]indol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13-8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-16(12)13/h1-2,4-5,12,15H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTBAJOQBOUDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC(=O)N2C1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one typically involves the coupling of indole with imide derivatives. The process can be chemo-, regio-, and diastereoselective, depending on the reaction conditions. One common method involves acid-induced 3-position coupling reactions of indole with cyclic imide-derived lactamols, followed by acid-promoted 2-position cyclizations with corresponding aldehydes . Another method includes base-induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides, followed by cyclizations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Building Block for Heterocycles : It serves as a precursor in synthesizing more complex heterocyclic compounds. This application is critical for developing new materials and chemicals.
    • Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it a subject of interest for studying reaction mechanisms.
  • Biology :
    • Antimicrobial Properties : Various derivatives of this compound are being investigated for their effectiveness against bacterial strains.
    • Anticancer Activity : Research has indicated potential anticancer properties linked to its derivatives. For instance, studies show that certain derivatives can inhibit cancer cell proliferation.
  • Medicine :
    • Pharmaceutical Intermediate : The compound is explored as an intermediate in drug synthesis due to its ability to interact with biological targets. Its derivatives are being evaluated for therapeutic applications.
    • Mechanism of Action : The compound's interaction with specific enzymes or receptors alters their activity, leading to various biological effects.
  • Industry :
    • Material Development : It is used in developing new materials with unique properties due to its structural characteristics.
    • Chemical Processes : The compound's reactivity allows it to be utilized in various chemical processes within industrial settings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

DerivativeBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of a derivative synthesized from this compound. The study found that the derivative inhibited cell growth in human cancer cell lines by inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)8Cell cycle arrest
A549 (Lung)12Mitotic disruption

Mechanism of Action

The mechanism of action of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1,2,3,6,11,11b-hexahydro-5H-indolizino[8,7-b]indole-5-one and related compounds:

Compound Name / ID Core Structure Key Substituents Mechanism of Action IC50 (NSCLC Cells) Key References
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one Indolizino[8,7-b]indole 5-keto group Not fully characterized (hypothesized: DNA interaction) N/A
BO-1978 (Indolizino[6,7-b]indole derivative) Indolizino[6,7-b]indole Bis(hydroxymethyl)pyrrole, β-carboline DNA interstrand cross-links (ICLs), Topo I/II inhibition 1.06–3.50 μM
Natural derivatives from Clerodendron trichotomum Indolizino[8,7-b]indole 5-carboxylic acid, 3-oxo groups Unknown (isolated as natural products) N/A
Key Observations:

Structural Variations: The indolizino[8,7-b]indole scaffold (target compound) differs from indolizino[6,7-b]indole (BO-1978) in the fusion position of the indole and indolizine moieties. The 5-keto group in the target compound may reduce solubility compared to BO-1978’s hydrophilic bis(hydroxymethyl)pyrrole substituent, which enhances bioavailability .

Mechanistic Differences: BO-1978 exhibits multimodal anticancer activity: it induces DNA ICLs (interstrand cross-links) and inhibits topoisomerase I/II, leading to DNA damage, cell cycle arrest, and apoptosis in NSCLC cells .

Efficacy and Toxicity: BO-1978 demonstrates potent cytotoxicity against NSCLC cells (IC50: 1.06–3.50 μM), outperforming cisplatin and etoposide . It also showed minimal toxicity in murine models at therapeutic doses . No preclinical data exist for the target compound, but its lack of hydrophilic groups (e.g., hydroxymethyl) may limit tissue distribution compared to BO-1978 .

Biological Activity

1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one is a complex bicyclic compound with notable biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available literature.

  • Molecular Formula : C19H26N2O
  • Molecular Weight : 298.42 g/mol
  • CAS Number : 55670-07-0
PropertyValue
Molecular FormulaC19H26N2O
Molecular Weight298.42 g/mol
CAS Number55670-07-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. One common method involves the reaction of tryptamine derivatives with suitable carbonyl compounds under acidic or basic conditions to yield the desired indolizino structure.

Case Study: Synthesis Methodology

A study detailed the synthesis of related indolizino compounds through a series of reactions starting from levulinic acid and tryptamine. The yields were reported to be high (up to 91%), indicating efficient synthetic pathways for these types of compounds .

Anticancer Properties

Research has indicated that indolizino compounds possess significant anticancer activity. Specifically, studies have shown that 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one exhibits cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
HeLa (Cervical)12.7
A549 (Lung)10.3

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Studies have indicated that the compound may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.

Table 3: Neuroprotective Activity Data

Study TypeOutcomeReference
In vitroReduced ROS
In vivoImproved memory

Q & A

What are the established synthetic routes for 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one, and how is purity validated?

Level: Basic
Methodological Answer:
A common approach involves multi-step cyclization reactions using indole or indolizine precursors. For example, a protocol similar to the synthesis of hexahydrothieno-indolizinium iodide () can be adapted:

Precursor Functionalization: Start with substituted indole derivatives, introducing azide or alkyne groups for Cu(I)-catalyzed cycloaddition (e.g., as in ).

Cyclization: Use PEG-400/DMF solvent systems with catalysts like CuI to promote heterocycle formation.

Purification: Employ flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity.

Validation: Confirm purity via TLC and high-resolution mass spectrometry (HRMS). Structural integrity is verified using 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs are synthesized) .

How can researchers optimize reaction yields for this compound under varying solvent and catalyst conditions?

Level: Advanced
Methodological Answer:
Yield optimization requires systematic screening:

Solvent Selection: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to assess cyclization efficiency. PEG-400, noted for enhancing reaction rates in indole syntheses, may improve yields ().

Catalyst Screening: Compare Cu(I) salts (CuI, CuBr) with other transition metals (Pd, Ni) for regioselectivity.

Design of Experiments (DoE): Use factorial design to evaluate interactions between temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs).

Kinetic Monitoring: Track reaction progress via inline FTIR or LC-MS to identify bottlenecks.
Post-optimization, scale-up feasibility should be assessed using microreactor systems to maintain control over exothermic steps .

What analytical techniques are critical for resolving contradictory spectral data (e.g., NMR shifts) in structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions in NMR data often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:

Variable Temperature NMR: Identify conformational changes by acquiring spectra at 25°C to 80°C.

2D NMR Techniques: Use 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous peaks and confirm connectivity.

DEPT and NOESY: Differentiate CH2_2/CH3_3 groups and spatial proximity of protons.

Complementary Methods: Cross-validate with X-ray crystallography (as in ) or IR spectroscopy for functional group confirmation.
For impurities, employ HPLC-MS with orthogonal columns (C18 vs. HILIC) to detect trace byproducts .

How can computational modeling aid in predicting the reactivity and bioactivity of this compound?

Level: Advanced
Methodological Answer:

DFT Calculations: Use Gaussian or ORCA to model transition states for key reactions (e.g., cyclization barriers).

Docking Studies: Predict binding affinity to biological targets (e.g., cardiovascular enzymes) via AutoDock Vina or Schrödinger Suite.

MD Simulations: Assess stability in aqueous or lipid membranes (GROMACS) to guide formulation studies.

QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data from analogs ( ).
Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .

What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

Level: Basic
Methodological Answer:

pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC.

Thermal Stability: Use DSC/TGA to determine decomposition temperatures.

Light Sensitivity: Expose to UV-Vis light (300–800 nm) and analyze photodegradation products by LC-MS.

Oxidative Stress: Test stability in H2_2O2_2-containing media to simulate in vivo oxidative environments.
Document degradation pathways using isotopic labeling or MS/MS fragmentation patterns .

How can researchers design bioactivity assays to explore its potential in neurodegenerative disease models?

Level: Advanced
Methodological Answer:

Target Selection: Prioritize enzymes like acetylcholinesterase or monoamine oxidases based on indolizine SAR ( ).

In Vitro Assays:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., amyloid-β for protease activity).
  • Cell-Based Models: Employ SH-SY5Y neurons to assess neuroprotection against oxidative stress.

In Vivo Models: Test in zebrafish or murine models for blood-brain barrier permeability and behavioral outcomes.

Mechanistic Studies: Perform RNA-seq or proteomics to identify downstream pathways.
Dose-response curves and IC50_{50} values should be compared to reference drugs (e.g., donepezil) .

What strategies mitigate challenges in regioselective functionalization of the indolizine core?

Level: Advanced
Methodological Answer:

Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks.

Metal-Mediated C–H Activation: Use Pd or Rh catalysts for site-specific arylations (e.g., ).

Protecting Group Strategies: Shield reactive sites (e.g., N-H indole) with Boc or Fmoc groups during synthesis.

Computational Guidance: Predict reactive sites using Fukui indices or electrostatic potential maps.
Validate regioselectivity via X-ray or NOE correlations .

How should researchers address discrepancies between theoretical and experimental molecular masses?

Level: Basic
Methodological Answer:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one
Reactant of Route 2
Reactant of Route 2
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one

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